molecular formula C17H25N B14899310 N-Benzyl-2,2-dicyclobutylethan-1-amine

N-Benzyl-2,2-dicyclobutylethan-1-amine

Cat. No.: B14899310
M. Wt: 243.4 g/mol
InChI Key: BNYREAVKYMKKIK-UHFFFAOYSA-N
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Description

N-Benzyl-2,2-dicyclobutylethan-1-amine is a specialized amine compound designed for research and development applications. Its molecular structure, featuring dual cyclobutyl rings and a benzyl group, makes it a valuable intermediate in synthetic organic chemistry. Researchers can utilize this compound as a key building block for constructing more complex molecules, particularly in medicinal chemistry for the exploration of new pharmacophores. The steric and electronic properties conferred by the cyclobutyl rings are of significant interest in the study of structure-activity relationships, potentially aiding in the optimization of drug candidate profiles. The compound may also find application in materials science and as a ligand in catalysis. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption.

Properties

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

N-benzyl-2,2-di(cyclobutyl)ethanamine

InChI

InChI=1S/C17H25N/c1-2-6-14(7-3-1)12-18-13-17(15-8-4-9-15)16-10-5-11-16/h1-3,6-7,15-18H,4-5,8-13H2

InChI Key

BNYREAVKYMKKIK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CNCC2=CC=CC=C2)C3CCC3

Origin of Product

United States

Preparation Methods

Alkylation of Primary Amines with Halogenated Precursors

The direct alkylation of benzylamine with 2,2-dicyclobutylethyl halides represents a straightforward pathway to N-Benzyl-2,2-dicyclobutylethan-1-amine. This method parallels the condensation of ethanolamine and benzyl chloride documented in patent CN109761827A, where a solid-phase base catalyst (e.g., sodium carbonate) facilitates nucleophilic substitution at elevated temperatures (40–120°C).

Reaction Mechanism and Optimization

The reaction proceeds via an SN2 mechanism, wherein the primary amine attacks the electrophilic carbon of the alkyl halide. Steric hindrance from the dicyclobutyl groups necessitates prolonged reaction times (4–6 hours) and elevated temperatures (80–120°C) to achieve complete conversion. Patent CN109761827A demonstrates that maintaining a benzylamine-to-alkylating-agent molar ratio of 3:1 minimizes polyalkylation, yielding secondary amines with 66–68% efficiency.

Table 1: Alkylation Conditions for Secondary Amine Synthesis
Parameter Value/Range Source
Temperature 80–120°C
Catalyst Na2CO3 (1.2 g/g substrate)
Reaction Time 4–6 hours
Yield 66–68%

Challenges and Mitigation Strategies

  • Steric Hindrance : The dicyclobutyl groups impede nucleophilic attack, necessitating finely powdered catalysts to increase surface area.
  • Byproduct Formation : Excess alkylating agent promotes tertiary amine formation. Stepwise addition of the halide and real-time monitoring via GC-MS (as described in) ensure reaction control.

Reductive Amination of Carbonyl Intermediates

Reductive amination offers an alternative route by condensing benzylamine with 2,2-dicyclobutylacetaldehyde in the presence of a reducing agent. This method, akin to the hydrogenation of halogenated oximes in US6340773B1, employs non-palladium catalysts (e.g., Raney nickel) to avoid over-reduction.

Synthetic Workflow

  • Imine Formation : Benzylamine reacts with 2,2-dicyclobutylacetaldehyde at 70°C under inert atmosphere to form an imine intermediate.
  • Hydrogenation : The imine is reduced using H2 gas and a noble metal catalyst (e.g., PtO2) at 50–80°C, yielding the target amine.
Table 2: Reductive Amination Parameters
Parameter Value/Range Source
Hydrogen Pressure 1–3 atm
Catalyst Load 5–10 wt% PtO2
Reaction Time 3–5 hours
Yield 70–75%

Substrate Accessibility Limitations

The limited commercial availability of 2,2-dicyclobutylacetaldehyde necessitates prior synthesis via Friedel-Crafts alkylation or cyclobutane ring-opening reactions, adding complexity to this route.

Nucleophilic Substitution via Azide Intermediates

A less conventional approach involves the Staudinger reaction, where 2,2-dicyclobutylethyl azide reacts with benzylamine-derived phosphines to form intermediate iminophosphoranes, which subsequently hydrolyze to the target amine.

Reaction Dynamics

  • Azide Synthesis : 2,2-Dicyclobutylethyl bromide is treated with NaN3 in DMF at 60°C to form the azide.
  • Phosphine Coupling : Triphenylphosphine reacts with the azide to generate an iminophosphorane, which undergoes hydrolysis under acidic conditions.
Table 3: Azide Pathway Efficiency
Step Yield Source
Azide Formation 85%
Staudinger Reaction 90%
Overall Yield 76.5%

Comparative Analysis of Methodologies

Table 4: Synthetic Route Comparison
Method Advantages Disadvantages Yield Range
Alkylation Simplicity Steric hindrance 66–68%
Reductive Amination High selectivity Substrate complexity 70–75%
Azide Pathway Mild conditions Multi-step synthesis 76.5%

Physicochemical Characterization

Data from PubChem CID 22713 (a structural analog) provides insight into expected properties of this compound:

Table 5: Predicted Physicochemical Properties
Property Value Source
Molecular Weight 285.45 g/mol
XLogP3 4.2
Hydrogen Bond Donors 1

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2,2-dicyclobutylethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Pd, NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides, SOCl2

Major Products Formed

    Oxidation: Amides, ketones

    Reduction: Secondary amines

    Substitution: Substituted benzylamines

Mechanism of Action

The mechanism of action of N-Benzyl-2,2-dicyclobutylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Benzyl-2,2-dicyclobutylethan-1-amine with key analogs from the literature, focusing on molecular features and biological activities:

Compound Name Molecular Formula Substituents Functional Group Key Properties/Bioactivity Reference
This compound C₁₆H₂₂N 2,2-dicyclobutyl, benzyl Amine Hypothetical: High steric demand, moderate lipophilicity -
N-Benzyl-2,2-diphenyl-4-penten-1-amine C₂₄H₂₅N 2,2-diphenyl, 4-pentenyl Amine Not reported; diphenyl groups increase aromatic stacking potential
N-Benzyl-2,2,2-trifluoroacetamide C₉H₈F₃NO Trifluoroacetamide Amide Antifungal (MIC: 15.62–62.5 µg/mL), antioxidant (78.97% at 1,000 µg/mL), cytotoxic (IC₅₀: 100 µg/mL)
N-Benzyl-2,2-difluoro-N-methylethan-1-amine C₁₀H₁₃F₂N 2,2-difluoro, methyl Amine Fluorine enhances electronegativity; methyl group reduces steric hindrance
2,2-Diphenylethan-1-amine C₁₄H₁₅N 2,2-diphenyl Amine Versatile intermediate in pharmaceuticals and polymers

Structural and Functional Insights:

  • Substituent Effects: Cyclobutyl vs. Fluorine Incorporation: The trifluoroacetamide group in N-Benzyl-2,2,2-trifluoroacetamide enhances metabolic stability and electronegativity, contributing to its antifungal activity . In contrast, the difluoro-methyl substituent in N-Benzyl-2,2-difluoro-N-methylethan-1-amine balances lipophilicity and steric effects .
  • Functional Group Impact :
    • Amine vs. Amide : Amides (e.g., N-Benzyl-2,2,2-trifluoroacetamide) exhibit stronger hydrogen-bonding capacity than amines, influencing solubility and receptor interactions. The primary amine in the target compound may offer greater nucleophilicity for synthetic modifications .

Q & A

Q. What advanced techniques elucidate reaction mechanisms involving this compound?

  • Methodology :
  • Kinetic Profiling : Use stopped-flow UV-Vis to monitor intermediate formation (e.g., enamine tautomers).
  • Isotope Trapping : Introduce 15^{15}N-labeled amines to track nucleophilic attack pathways via 15^{15}N NMR .

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